An In-depth Technical Guide to 1H-Imidazole-4,5-dimethanol, 2-phenyl-
An In-depth Technical Guide to 1H-Imidazole-4,5-dimethanol, 2-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1H-Imidazole-4,5-dimethanol, 2-phenyl-, a heterocyclic compound of interest in medicinal chemistry and materials science. Although experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document consolidates known physical properties from chemical databases and provides expert insights into its synthesis, characterization, reactivity, and potential applications. By drawing upon established principles of imidazole chemistry and data from analogous structures, this guide serves as a foundational resource for researchers seeking to explore the therapeutic and material potential of this compound. We present a proposed synthetic route, a detailed plan for spectroscopic characterization, and a discussion of its potential derivatization and subsequent applications, particularly in the realm of drug discovery.
Introduction: The Scientific Merit of the 2-Phenyl-1H-imidazole-4,5-dimethanol Scaffold
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and amphoteric nature make it a privileged scaffold for interacting with a wide array of biological targets.[3][4] The substitution of a phenyl group at the 2-position introduces aromaticity and steric bulk, which can be tailored to achieve specific binding affinities and pharmacokinetic profiles.[5] Furthermore, the presence of two hydroxymethyl groups at the 4 and 5-positions offers reactive handles for further chemical modification, enabling the synthesis of diverse derivatives with potentially enhanced biological activity or material properties.
This guide focuses specifically on 1H-Imidazole-4,5-dimethanol, 2-phenyl-, a molecule that synergistically combines these key structural features. While this particular compound is not extensively studied, its structural motifs suggest significant potential in areas such as anti-inflammatory, antimicrobial, and anticancer research, mirroring the activities of other substituted imidazoles.[1][2][5] The hydroxymethyl functionalities also open avenues for its use as a building block in polymer chemistry and materials science.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1H-Imidazole-4,5-dimethanol, 2-phenyl- is presented in Table 1. These values are compiled from various chemical supplier databases and provide a foundational understanding of the compound's physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | US EPA[6] |
| Molecular Weight | 204.23 g/mol | US EPA[6] |
| CAS Number | 61698-32-6 | US EPA[6] |
| Appearance | Solid (predicted) | ChemBK[7] |
| Melting Point | 288 °C | lookchem[8], ChemBK[7][9] |
| Boiling Point | 516.9 °C (Predicted) | lookchem[8], ChemBK[7][9] |
| Density | 1.327 g/cm³ (Predicted) | lookchem[8], ChemBK[7] |
| Water Solubility | 194 mg/L at 20 °C | lookchem[8], ChemBK[7] |
| pKa | 11.71 ± 0.10 (Predicted) | lookchem[8] |
Proposed Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway:
A proposed one-pot synthesis of 1H-Imidazole-4,5-dimethanol, 2-phenyl-.
Detailed Experimental Protocol:
Objective: To synthesize 1H-Imidazole-4,5-dimethanol, 2-phenyl- via a one-pot three-component condensation reaction.
Materials:
-
Benzaldehyde (1.0 eq)
-
1,3-Dihydroxyacetone (1.0 eq)
-
Ammonium acetate (2.5 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.0 eq), 1,3-dihydroxyacetone (1.0 eq), and ammonium acetate (2.5 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified 1H-Imidazole-4,5-dimethanol, 2-phenyl-.
-
Dry the purified product under vacuum.
Causality Behind Experimental Choices:
-
One-Pot Reaction: This approach is chosen for its efficiency and atom economy, avoiding the need to isolate intermediates.[12]
-
Glacial Acetic Acid: It serves as both a solvent and a mild acid catalyst to facilitate the condensation reactions.
-
Ammonium Acetate: This acts as the nitrogen source for the formation of the imidazole ring.
-
Reflux Conditions: Heating is necessary to provide the activation energy for the multiple condensation steps involved in the ring formation.
-
Precipitation and Recrystallization: These are standard purification techniques to isolate the solid product from the reaction mixture and remove impurities.
Spectroscopic Characterization: A Predictive Approach
Due to the lack of published experimental spectra for 1H-Imidazole-4,5-dimethanol, 2-phenyl-, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds.[8][9][13][14][15][16][17][18][19][20][21] This predictive analysis is a crucial tool for researchers to confirm the identity and purity of the synthesized compound.
Table 2: Predicted Spectroscopic Data for 1H-Imidazole-4,5-dimethanol, 2-phenyl-
| Technique | Predicted Chemical Shifts / Signals | Rationale |
| ¹H NMR | δ ~7.8-8.0 ppm (m, 2H, ortho-Ph), δ ~7.3-7.5 ppm (m, 3H, meta/para-Ph), δ ~4.5-4.7 ppm (s, 4H, -CH₂OH), δ ~3.5-4.5 ppm (br s, 2H, -OH), δ ~12.0-13.0 ppm (br s, 1H, N-H) | Based on data for 2-phenyl-1H-imidazole derivatives.[9][16][21] The protons on the phenyl ring will appear in the aromatic region, with the ortho protons being the most deshielded. The methylene protons of the hydroxymethyl groups will be a singlet, and the hydroxyl and N-H protons will be broad and their chemical shifts may vary with concentration and solvent. |
| ¹³C NMR | δ ~145-150 ppm (C2), δ ~130-135 ppm (C4/C5), δ ~125-130 ppm (Ph carbons), δ ~55-60 ppm (-CH₂OH) | Based on data for substituted 2-phenylimidazoles.[9][13][22][23] The C2 carbon of the imidazole ring is typically the most downfield. The carbons of the hydroxymethyl groups will appear in the aliphatic region. |
| FTIR (cm⁻¹) | ~3400-3200 (br, O-H and N-H stretch), ~3100-3000 (C-H aromatic stretch), ~1600 (C=N stretch), ~1450-1500 (C=C aromatic stretch), ~1050-1150 (C-O stretch) | Characteristic stretching frequencies for the functional groups present in the molecule.[8][14][19] The broadness of the O-H and N-H bands is due to hydrogen bonding. |
| Mass Spec (EI) | M⁺ at m/z = 204. Fragmentation may involve loss of H₂O, CH₂OH, and cleavage of the imidazole ring. | The molecular ion peak should correspond to the molecular weight of the compound. Fragmentation patterns will be indicative of the structure.[15][17][18] |
Analytical Workflow for Compound Verification:
A systematic workflow for the analytical characterization of the synthesized product.
Reactivity and Potential for Derivatization
The chemical reactivity of 1H-Imidazole-4,5-dimethanol, 2-phenyl- is primarily dictated by the hydroxymethyl groups at the C4 and C5 positions and the N-H of the imidazole ring.
Reactions of the Hydroxymethyl Groups: The two primary alcohol functionalities are susceptible to oxidation to form the corresponding dialdehyde, 2-phenyl-1H-imidazole-4,5-dicarbaldehyde. This transformation is significant as imidazole-4,5-dicarbaldehydes are valuable precursors for the synthesis of more complex heterocyclic systems and macrocycles.
Proposed Oxidation Reaction:
Proposed oxidation of the hydroxymethyl groups to aldehydes.
N-Alkylation/Acylation: The secondary amine in the imidazole ring can be readily alkylated or acylated to introduce various substituents at the N1 position. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of imidazole-based drugs.
Potential Applications in Drug Development and Materials Science
The 2-phenyl-1H-imidazole scaffold is a recurring motif in pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2][3][4][5]
-
Anti-inflammatory and Analgesic Agents: Many imidazole derivatives are known to possess anti-inflammatory and analgesic properties.[2][12] The title compound could be a lead structure for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antifungal Agents: The imidazole ring is a key component of many antifungal drugs.[1][4] Derivatives of 1H-Imidazole-4,5-dimethanol, 2-phenyl- could be screened for their efficacy against various bacterial and fungal strains.
-
Anticancer Agents: Substituted imidazoles have shown promise as anticancer agents by targeting various cellular pathways.[4]
-
Enzyme Inhibitors: The imidazole moiety can coordinate with metal ions in enzyme active sites, making it a valuable scaffold for designing enzyme inhibitors.[4]
In the field of materials science , the diol functionality of this compound makes it a potential monomer for the synthesis of polyesters and polyurethanes. The rigid, aromatic imidazole core could impart desirable thermal and mechanical properties to these polymers.
Conclusion
1H-Imidazole-4,5-dimethanol, 2-phenyl- represents a promising yet underexplored molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known physical properties and, by leveraging data from analogous structures, has proposed a viable synthetic route and a robust plan for its characterization. The discussion on its reactivity and potential applications aims to stimulate further research into this versatile compound. The methodologies and predictive data presented herein offer a solid foundation for scientists to unlock the full potential of the 2-phenyl-1H-imidazole-4,5-dimethanol scaffold.
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